molecular formula C14H15ClN2O2 B14525763 Pyridinium, 1-[2-[(2-methoxyphenyl)amino]-2-oxoethyl]-, chloride CAS No. 62513-05-7

Pyridinium, 1-[2-[(2-methoxyphenyl)amino]-2-oxoethyl]-, chloride

Cat. No.: B14525763
CAS No.: 62513-05-7
M. Wt: 278.73 g/mol
InChI Key: VCZSJZSKWKMTDL-UHFFFAOYSA-N
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Description

Pyridinium, 1-[2-[(2-methoxyphenyl)amino]-2-oxoethyl]-, chloride is a quaternary pyridinium salt. These compounds are known for their cationic surfactant properties and are widely used in various industrial and domestic applications. The presence of different functional groups on the pyridine ring or at the nitrogen atom makes these compounds versatile and valuable in multiple fields .

Preparation Methods

The synthesis of pyridinium salts typically involves the reaction of pyridine with an alkylating agent. For Pyridinium, 1-[2-[(2-methoxyphenyl)amino]-2-oxoethyl]-, chloride, the synthetic route involves the reaction of pyridine with 2-(2-methoxyphenylamino)-2-oxoethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified by recrystallization or chromatography .

Chemical Reactions Analysis

Pyridinium salts, including Pyridinium, 1-[2-[(2-methoxyphenyl)amino]-2-oxoethyl]-, chloride, undergo various chemical reactions such as:

    Oxidation: These compounds can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert pyridinium salts to pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

Pyridinium, 1-[2-[(2-methoxyphenyl)amino]-2-oxoethyl]-, chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridinium, 1-[2-[(2-methoxyphenyl)amino]-2-oxoethyl]-, chloride involves its interaction with biological membranes and proteins. The cationic nature of the compound allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and cell lysis. Additionally, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar compounds to Pyridinium, 1-[2-[(2-methoxyphenyl)amino]-2-oxoethyl]-, chloride include other quaternary pyridinium salts such as:

Properties

CAS No.

62513-05-7

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-pyridin-1-ium-1-ylacetamide;chloride

InChI

InChI=1S/C14H14N2O2.ClH/c1-18-13-8-4-3-7-12(13)15-14(17)11-16-9-5-2-6-10-16;/h2-10H,11H2,1H3;1H

InChI Key

VCZSJZSKWKMTDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C[N+]2=CC=CC=C2.[Cl-]

Origin of Product

United States

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